5-Fluoro-2-methylisonicotinaldehyde
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Overview
Description
5-Fluoro-2-methylisonicotinaldehyde: is a fluorinated derivative of isonicotinaldehyde, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 2-methylisonicotinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 5-Fluoro-2-methylisonicotinaldehyde may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 5-Fluoro-2-methylisonicotinic acid.
Reduction: 5-Fluoro-2-methylisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylisonicotinaldehyde is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound for its target, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
- 2-Fluoro-5-methylisonicotinaldehyde
- 5-Fluoro-2-methoxyisonicotinaldehyde
- 5-Fluoro-2-chloroisonicotinaldehyde
Comparison: 5-Fluoro-2-methylisonicotinaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
5-fluoro-2-methylpyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKYVIHYAGDXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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